4-(2-Methylpyridin-3-yl)phenol
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Overview
Description
4-(2-Methylpyridin-3-yl)phenol is an organic compound that belongs to the class of phenols and pyridines It is characterized by a phenol group attached to a pyridine ring, which is substituted with a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpyridin-3-yl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with phenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.
Another approach involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 2-methylpyridine is coupled with a halogenated phenol in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method is advantageous for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpyridin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol or pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted phenols, quinones, and various pyridine derivatives. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
4-(2-Methylpyridin-3-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where phenolic compounds have shown efficacy.
Industry: It is used in the production of polymers, resins, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2-Methylpyridin-3-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The pyridine ring can interact with nucleic acids and other biomolecules, influencing cellular processes. These interactions can lead to changes in enzyme activity, receptor binding, and gene expression, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethoxy)-3-methylpyridin-2-yl)methylamino)phenyl: This compound has similar structural features but includes a trifluoroethoxy group, which can alter its chemical properties and biological activity.
2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol:
Uniqueness
4-(2-Methylpyridin-3-yl)phenol is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The presence of both phenol and pyridine groups allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-(2-methylpyridin-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-12(3-2-8-13-9)10-4-6-11(14)7-5-10/h2-8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUUOPIFRZXNPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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